molecular formula C6H15N3S B1271631 N-pentylhydrazinecarbothioamide CAS No. 53347-39-0

N-pentylhydrazinecarbothioamide

Cat. No. B1271631
CAS RN: 53347-39-0
M. Wt: 161.27 g/mol
InChI Key: XNTMPLHUDNWDCQ-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamides are a class of compounds that have been extensively studied for their potential pharmacological applications. These compounds are characterized by the presence of a hydrazine group attached to a thiourea moiety, which can be further substituted to enhance their biological activity. The research on these compounds has primarily focused on their anticonvulsant properties, with several studies demonstrating their effectiveness in seizure models . Additionally, some derivatives have been explored for their antimicrobial, antioxidant, and anticancer activities .

Synthesis Analysis

The synthesis of this compound derivatives involves the reaction of appropriate precursors under controlled conditions. For instance, N-(4-methoxyphenyl)-2-[4-(4-methylphenoxy) benzylidene]hydrazinecarbothioamide, a compound with significant anticonvulsant activity, was synthesized and evaluated in various seizure models . Similarly, other derivatives have been prepared by treating N-substituted phenylhydrazine carbothioamides with suitable reagents to yield heterocyclic compounds with potential anticonvulsant properties . The synthesis of these compounds often requires refluxing mixtures in solvents like ethanol and characterizing the products using spectral and elemental analyses .

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives is crucial for their biological activity. X-ray crystallography has been employed to determine the crystal and molecular structure of these compounds, revealing details such as the crystal system, space group, and unit cell parameters . Quantum chemical computations using density functional theory (DFT) have also been conducted to determine optimized structure parameters and to evaluate the potential of these molecules for nonlinear optical (NLO) applications .

Chemical Reactions Analysis

Hydrazinecarbothioamide derivatives can undergo various chemical reactions, leading to the formation of new compounds with diverse biological activities. For example, the coupling reaction between N-substituted hex-2-en-ylidene hydrazinecarbothioamides and dichloro-1,4-naphthoquinone results in substituted amino-5-pentenyl-naphtho[2,3-f]-1,3,4-thiadiazepine-6,11-diones and 2-(substituted amino)naphtho[2,3-d]thiazole-4,9-diones . These reactions can be explained by nucleophilic addition to specific carbon atoms of the naphthoquinone.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are closely related to their molecular structure and have been characterized using various spectroscopic methods. Techniques such as NMR, FT-IR, FT-Raman, and UV–Vis spectroscopy have been utilized to analyze these compounds . Theoretical calculations have provided insights into their vibrational frequencies, potential energy distribution, and frontier molecular orbital parameters. Additionally, the evaluation of their pharmacokinetic properties and neurotoxicity has been an integral part of understanding their safety and efficacy as potential anticonvulsant agents .

Scientific Research Applications

  • Synthesis of New Compounds : N-benzoyl cyanoacetylhydrazine, a related compound, is used in synthesizing heterocyclic compounds with potential biological activity (Mohareb, Ho, & Alfarouk, 2007).

  • Corrosion Inhibition : Thiosemicarbazides, including derivatives of hydrazinecarbothioamide, have been investigated as corrosion inhibitors for mild steel in acidic media, exhibiting high inhibition efficiencies (Ebenso, Isabirye, & Eddy, 2010).

  • Cancer Research : N-benzyl-2-isonicotinoylhydrazine-1-carbothioamide and its metal complexes have been synthesized and evaluated for cytotoxicity against cancer cell lines, showing potential as anticancer agents (Abdel‐Rhman, Hussien, Mahmoud, & Hosny, 2019).

  • Biological Investigations : Studies on N-(pyridin-2-yl)hydrazinecarbothioamide have included molecular docking against bacterial strains, indicating potential antibacterial properties (Abu-Melha, 2018).

  • Sensor Development : Some derivatives have been used as colorimetric and fluorescent sensors for ions like F− and Cu2+/Hg2+, with applications in bioimaging (Udhayakumari & Velmathi, 2015).

  • Anticonvulsant Research : N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides have been designed and evaluated for anticonvulsant activity, showing promise in treating seizures (Tripathi & Kumar, 2013).

  • Antibacterial and Antioxidant Agents : Novel thiosemicarbazones derived from hydrazinecarbothioamide have been investigated for antibacterial and antioxidant activities, with some showing high efficacy against specific pathogens (Karaküçük-Iyidoğan et al., 2014).

  • Enzyme Inhibition Studies : Thiosemicarbazones including derivatives of hydrazinecarbothioamide have been studied for their inhibitory activities against enzymes like monoamine oxidases and acetylcholinesterase (Mathew et al., 2020).

Mechanism of Action

Target of Action

The primary target of N-pentylhydrazinecarbothioamide is the PanDZ complex . This complex regulates the pantothenate biosynthetic pathway in E. coli by limiting the supply of β-alanine in response to coenzyme A concentration .

Mode of Action

This compound interacts with its target, the PanDZ complex, leading to the formation of a complex between activated aspartate decarboxylase (PanD) and PanZ . This interaction results in the sequestration of the pyruvoyl cofactor as a ketone hydrate .

Biochemical Pathways

The affected pathway is the pantothenate biosynthetic pathway in E. coli . The formation of the PanDZ complex leads to a limitation in the supply of β-alanine, which is a key component in this pathway .

Pharmacokinetics

Pharmacokinetics generally describes how the drug is absorbed, distributed, metabolized, and excreted by the body . These properties are affected by the physicochemical properties of the drug, and other factors such as human behavior (e.g., food and drug intake) and genetics .

Result of Action

The result of this compound’s action is the inhibition of the pantothenate biosynthetic pathway in E. coli, leading to a decrease in the production of β-alanine . This inhibition is due to the formation of the PanDZ complex, which sequesters the pyruvoyl cofactor as a ketone hydrate .

Action Environment

The action of this compound is influenced by the cellular environment within E. coli. The formation of the PanDZ complex, and thus the inhibition of the pantothenate biosynthetic pathway, occurs in response to the concentration of coenzyme A . .

Safety and Hazards

The safety and hazards associated with N-pentylhydrazinecarbothioamide are not documented in the literature. It’s important to handle all chemicals with appropriate safety measures, including the use of personal protective equipment and adherence to safe laboratory practices .

Biochemical Analysis

Biochemical Properties

N-pentylhydrazinecarbothioamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various enzymes, including hydrolases and transferases, which are crucial for metabolic processes. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to either inhibition or activation of the enzyme’s activity. For instance, this compound can inhibit certain hydrolases, thereby affecting the hydrolysis of specific substrates .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling pathways . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes . These effects on cellular metabolism can lead to alterations in the production and utilization of metabolic intermediates.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to the active sites of enzymes, thereby inhibiting their catalytic activity . This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency . Furthermore, it can modulate gene expression by binding to regulatory elements in the genome or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At high doses, this compound can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These toxic effects are often dose-dependent and can be observed at threshold levels, beyond which the adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of key metabolic enzymes, such as those involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . By modulating the activity of these enzymes, this compound can alter the flow of metabolites through these pathways, leading to changes in energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . This distribution can affect its overall activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, it can be targeted to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .

properties

IUPAC Name

1-amino-3-pentylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3S/c1-2-3-4-5-8-6(10)9-7/h2-5,7H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTMPLHUDNWDCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368859
Record name N-pentylhydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53347-39-0
Record name N-pentylhydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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